molecular formula C18H19N3OS B2589826 3-({[1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 851807-38-0

3-({[1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2589826
CAS No.: 851807-38-0
M. Wt: 325.43
InChI Key: ZVXDEECTKQMASO-UHFFFAOYSA-N
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Description

3-({[1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a unique combination of a pyridine ring, an imidazole ring, and a dimethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-({[1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactionsCommon reagents used in these steps include aldehydes, ammonium acetate, and various catalysts such as nickel or palladium .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 3-({[1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-({[1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The compound’s unique structure allows it to interact with various biological targets, potentially leading to therapeutic effects .

Properties

IUPAC Name

(3,4-dimethylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-5-6-16(10-14(13)2)17(22)21-9-8-20-18(21)23-12-15-4-3-7-19-11-15/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXDEECTKQMASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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